

# "Ethyl 1-methyl-2-oxopiperidine-3-carboxylate"

## physical and chemical properties

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### Compound of Interest

Compound Name: Ethyl 1-methyl-2-oxopiperidine-3-carboxylate

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### An In-Depth Technical Guide to Ethyl 1-methyl-2-oxopiperidine-3-carboxylate

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This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and handling of **Ethyl 1-methyl-2-oxopiperidine-3-carboxylate**. It is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis who utilize complex heterocyclic intermediates.

## Introduction and Molecular Overview

**Ethyl 1-methyl-2-oxopiperidine-3-carboxylate** (EMOPC) is a heterocyclic organic compound featuring a piperidine ring system. Its structure is characterized by three key functional groups: an N-methylated lactam (a cyclic amide), an ethyl ester, and a ketone. The arrangement of the ketone and ester groups classifies it as a  $\beta$ -keto ester. This combination of functionalities makes EMOPC a versatile and valuable building block in synthetic organic chemistry, particularly for constructing more complex molecular architectures relevant to medicinal chemistry. The piperidine scaffold is a common motif in many pharmaceuticals, and derivatives like EMOPC serve as key intermediates for introducing specific stereochemical and electronic features.

## Chemical Identity and Physical Properties

Precise identification and understanding of physical properties are foundational for the effective use of any chemical reagent. While experimentally determined physical data for EMOPC is not widely published, we can rely on computed values and data from its close structural analog, ethyl 2-oxopiperidine-3-carboxylate (the N-unmethylated version), to guide its handling and use in reactions.

## Identifiers

Identifier	Value
IUPAC Name	ethyl 1-methyl-2-oxopiperidine-3-carboxylate[1]
CAS Number	21576-27-2[1]
Molecular Formula	C <sub>9</sub> H <sub>15</sub> NO <sub>3</sub> [1]
Molecular Weight	185.22 g/mol [1]
Canonical SMILES	CCOC(=O)C1CCCN(C1=O)C[1]
InChIKey	RCFIDKPBGWQLTE-UHFFFAOYSA-N[1]
PubChem CID	16719542[1]

## Physicochemical Properties

The following table summarizes computed physical properties for EMOPC and experimental data for its N-H analog, ethyl 2-oxopiperidine-3-carboxylate, for comparative purposes. The N-methylation is expected to decrease the melting point by removing the potential for intermolecular hydrogen bonding and may slightly alter the boiling point and density.

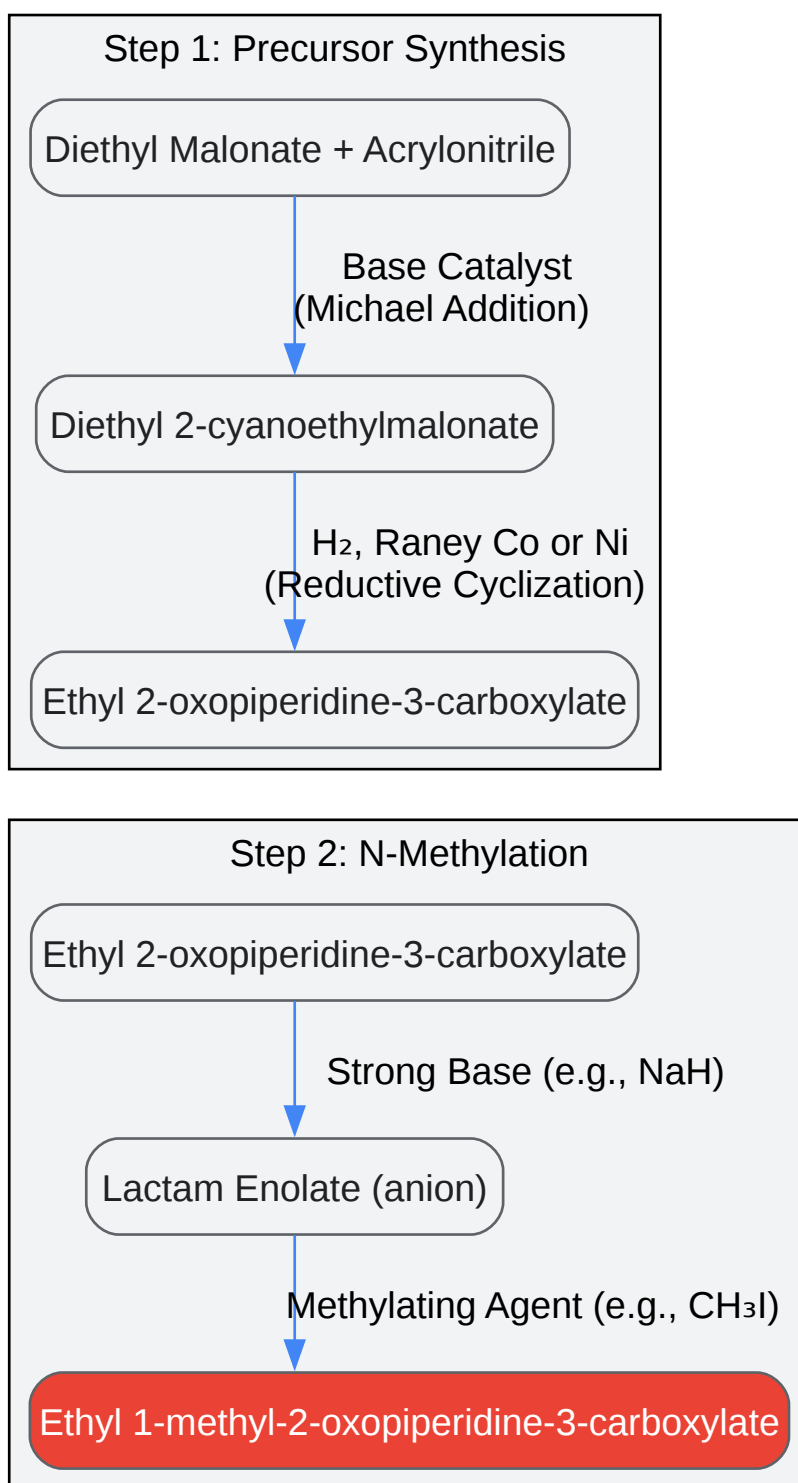
Property	Ethyl 1-methyl-2-oxopiperidine-3-carboxylate (Computed/Predicted)	Ethyl 2-oxopiperidine-3-carboxylate (Experimental)
Appearance	Predicted to be a colorless to pale yellow liquid or low-melting solid	White to off-white crystalline powder[2]
Melting Point	Predicted < 80 °C	80-82 °C[2]
Boiling Point	No data available	326 °C at 760 mmHg[2][3]
Density	No data available	1.118 g/cm <sup>3</sup> [2][3]
XLogP3	0.6[1]	Not available
Solubility	Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF, alcohols)	Soluble in many organic solvents[3]

## Synthesis and Mechanistic Considerations

A robust synthetic route to EMOPC can be logically designed in two primary stages: first, the synthesis of the key precursor, ethyl 2-oxopiperidine-3-carboxylate, followed by its selective N-methylation.

## Synthesis Pathway Overview

The overall transformation involves the formation of the piperidone ring followed by the introduction of the N-methyl group. This approach allows for the versatile synthesis of various N-substituted analogs if desired.



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Caption: Two-step synthesis of the target compound.

## Experimental Protocol: N-Methylation of Ethyl 2-oxopiperidine-3-carboxylate

This protocol describes the second, crucial step. The synthesis of the precursor, ethyl 2-oxopiperidine-3-carboxylate, is a well-established procedure often referred to as the Albertsm method, involving the Michael addition of diethyl malonate to acrylonitrile, followed by catalytic hydrogenation and cyclization[4].

### Materials:

- Ethyl 2-oxopiperidine-3-carboxylate (1.0 eq)
- Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
- Methyl iodide (CH<sub>3</sub>I) (1.2 eq)
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Ethyl acetate (EtOAc)

### Procedure:

- Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.
- Reagent Addition: Suspend sodium hydride (1.1 eq) in anhydrous THF.
- Deprotonation: Cool the suspension to 0 °C in an ice bath. Dissolve ethyl 2-oxopiperidine-3-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension over 30 minutes, maintaining the temperature at 0 °C. Expertise & Experience: The lactam N-H proton is acidic and will be deprotonated by the strong base NaH. This step is exothermic

and generates hydrogen gas; slow addition and an inert atmosphere are critical for safety and to prevent side reactions.

- **Anion Formation:** After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 1 hour to ensure complete deprotonation, evidenced by the cessation of H<sub>2</sub> evolution.
- **Methylation:** Cool the resulting anion solution back to 0 °C. Add methyl iodide (1.2 eq) dropwise. **Trustworthiness:** The use of a slight excess of the electrophile (CH<sub>3</sub>I) ensures the reaction goes to completion. The reaction is an S<sub>N</sub>2 substitution and is typically rapid.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Quenching:** Carefully quench the reaction by slowly adding saturated aqueous NH<sub>4</sub>Cl solution at 0 °C. **Causality:** This step neutralizes any unreacted NaH and protonates any remaining alkoxides or enolates.
- **Workup:** Transfer the mixture to a separatory funnel. Add ethyl acetate to dilute the organic phase. Wash the organic layer sequentially with water and then brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by flash column chromatography on silica gel to yield the pure **Ethyl 1-methyl-2-oxopiperidine-3-carboxylate**.

## Spectroscopic Characterization (Predicted)

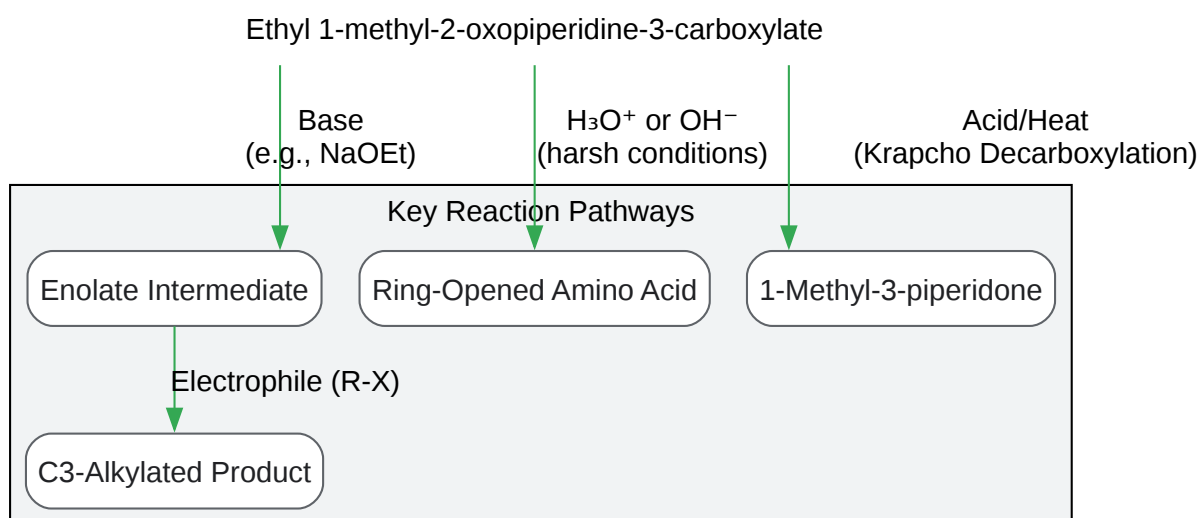
No definitive, published spectra for EMOPC are readily available. However, a detailed prediction based on its structure and known spectroscopic principles provides a strong basis for its characterization.

- <sup>1</sup>H NMR (in CDCl<sub>3</sub>):
  - ~4.2 ppm (q, 2H): Methylene protons of the ethyl ester (-O-CH<sub>2</sub>-CH<sub>3</sub>).

- ~3.5 ppm (t, 1H): Methine proton at the C3 position (-CH-COOEt).
- ~3.3 ppm (t, 2H): Methylene protons at the C6 position, adjacent to the nitrogen (-CH<sub>2</sub>-N(CH<sub>3</sub>)-).
- ~3.0 ppm (s, 3H): Singlet for the N-methyl protons (-N-CH<sub>3</sub>).
- ~2.1-1.9 ppm (m, 4H): Multiplets for the methylene protons at the C4 and C5 positions.
- ~1.3 ppm (t, 3H): Methyl protons of the ethyl ester (-O-CH<sub>2</sub>-CH<sub>3</sub>).
- <sup>13</sup>C NMR (in CDCl<sub>3</sub>):
  - ~170 ppm: Carbonyl carbon of the lactam (C2).
  - ~168 ppm: Carbonyl carbon of the ethyl ester (-C=O-OEt).
  - ~62 ppm: Methylene carbon of the ethyl ester (-O-CH<sub>2</sub>-CH<sub>3</sub>).
  - ~55 ppm: Methine carbon at the C3 position.
  - ~50 ppm: Methylene carbon at the C6 position.
  - ~35 ppm: N-methyl carbon (-N-CH<sub>3</sub>).
  - ~25-20 ppm: Methylene carbons at C4 and C5.
  - ~14 ppm: Methyl carbon of the ethyl ester (-O-CH<sub>2</sub>-CH<sub>3</sub>).
- Infrared (IR) Spectroscopy:
  - ~1740 cm<sup>-1</sup>: Strong C=O stretch (ester).
  - ~1650 cm<sup>-1</sup>: Strong C=O stretch (tertiary amide/lactam).
  - ~2950 cm<sup>-1</sup>: C-H stretching (aliphatic).

## Chemical Reactivity and Synthetic Utility

The reactivity of EMOPC is dictated by the interplay between its lactam and  $\beta$ -keto ester functionalities.



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Caption: Principal reactivity pathways for EMOPC.

- **Acidity and Enolate Formation:** The proton at the C3 position is significantly acidic due to the electron-withdrawing effects of both the adjacent ketone and ester carbonyl groups. This allows for easy deprotonation with moderately strong bases (e.g., sodium ethoxide) to form a stable enolate.<sup>[5]</sup>
- **C3-Alkylation and Acylation:** The enolate is a soft nucleophile and readily participates in S<sub>N</sub>2 reactions with alkyl halides or acylation with acid chlorides. This provides a powerful method for introducing substituents at the C3 position, a key strategy in building molecular complexity.<sup>[5]</sup>
- **Lactam Hydrolysis:** The amide bond within the lactam ring is stable but can be cleaved under forcing acidic or basic conditions, leading to ring-opening to form the corresponding amino acid derivative.



- **Decarboxylation:** Under certain conditions, particularly with heating in the presence of acid or specific salts (Krapcho conditions),  $\beta$ -keto esters can undergo hydrolysis and decarboxylation to yield a ketone. In this case, the product would be 1-methyl-3-piperidone, another useful synthetic intermediate.

## Applications in Research and Drug Development

While specific, large-scale applications of EMOPC are not widely documented, its value lies in its role as a sophisticated synthetic intermediate. The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.

- **Scaffold for Novel Analogs:** EMOPC provides a pre-functionalized, N-protected piperidine ring. The C3-keto-ester moiety can be elaborated into a wide variety of other functional groups or used as an anchor point for building larger, more complex structures.
- **Access to 3-Substituted Piperidines:** The reactivity at the C3 position allows for the synthesis of libraries of 3-substituted piperidines, which can be screened for biological activity against various targets, including GPCRs, ion channels, and enzymes.
- **Precursor to Fused Heterocycles:** The functional groups on EMOPC can be used in intramolecular cyclization reactions to construct bicyclic and more complex heterocyclic systems, which are of great interest in drug discovery.

## Handling and Safety Precautions

No specific safety data sheet (SDS) is available for **Ethyl 1-methyl-2-oxopiperidine-3-carboxylate**. Therefore, it must be handled with the standard precautions for a laboratory chemical of unknown toxicity. The following recommendations are based on the known hazards of related  $\beta$ -keto esters and N-alkyl lactams.

- **Personal Protective Equipment (PPE):** Always wear chemical safety goggles, a lab coat, and nitrile gloves when handling the compound.
- **Engineering Controls:** Handle in a well-ventilated fume hood to avoid inhalation of any potential vapors or aerosols.
- **In case of Contact:**

- Eyes: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.
- Skin: Wash affected area thoroughly with soap and water. Remove contaminated clothing.
- Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
- Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents, acids, and bases.
- Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

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## References

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